molecular formula C7H8N2O3 B2905125 Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1613464-60-0

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2905125
CAS No.: 1613464-60-0
M. Wt: 168.152
InChI Key: FTMRMHLZVOYISQ-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a formyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents . The reaction is typically carried out under reflux conditions for about 2 hours.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl group at the 1-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: 5-carboxy-1-methyl-1H-pyrazole-3-carboxylate.

    Reduction: 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid instead of a carboxylate ester.

Uniqueness

Methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-formyl-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMRMHLZVOYISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613464-60-0
Record name methyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate
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